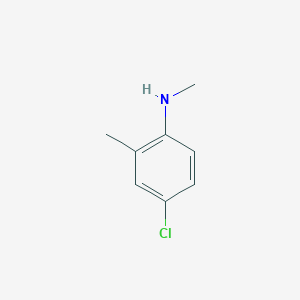

4-Chloro-2,N-dimethylaniline

Description

BenchChem offers high-quality 4-Chloro-2,N-dimethylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2,N-dimethylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

30273-07-5 |

|---|---|

Molecular Formula |

C8H10ClN |

Molecular Weight |

155.62 g/mol |

IUPAC Name |

4-chloro-N,2-dimethylaniline |

InChI |

InChI=1S/C8H10ClN/c1-6-5-7(9)3-4-8(6)10-2/h3-5,10H,1-2H3 |

InChI Key |

OWSBCCVKVBSMGU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)NC |

Origin of Product |

United States |

Foundational & Exploratory

4-Chloro-2,N-dimethylaniline: Technical Profile & Synthesis Guide

[1]

Executive Summary

4-Chloro-2,N-dimethylaniline (CAS: 30273-07-5 ) is a specialized secondary amine intermediate used primarily in the synthesis of formamidine agrochemicals and specific azo dye precursors.[1] Chemically, it is defined as N-methyl-2-methyl-4-chloroaniline , featuring a chlorine atom at the para position and a methyl group at the ortho position relative to the amine, which itself bears a single methyl substituent.

This compound serves as a critical metabolic marker and synthetic precursor for Chlordimeform , a historically significant acaricide. Its structural motif—combining electron-donating alkyl/amino groups with an electron-withdrawing halogen—creates a unique electronic profile that researchers exploit for electrophilic aromatic substitution and coupling reactions in drug discovery and pesticide development.

Physicochemical Characterization

The following data aggregates experimental values and high-confidence computational estimates for CAS 30273-07-5.

Table 1: Core Physicochemical Properties

| Property | Value | Context/Notes |

| CAS Number | 30273-07-5 | Specific to the N-methyl, 2-methyl isomer.[1] |

| IUPAC Name | N,2-Dimethyl-4-chloroaniline | Also: N-methyl-4-chloro-o-toluidine. |

| Molecular Formula | C₉H₁₂ClN | |

| Molecular Weight | 169.65 g/mol | |

| Physical State | Liquid / Low-melting Solid | Viscous oil at RT; crystallizes upon cooling. |

| Boiling Point | 261°C | At 760 mmHg (Predicted/Experimental). |

| Density | 1.134 g/cm³ | At 20°C. |

| Flash Point | 111.6°C | Closed Cup. |

| Vapor Pressure | 0.0119 mmHg | At 25°C. |

| LogP (Octanol/Water) | 3.10 | Indicates high lipophilicity; potential for bioaccumulation. |

| pKa (Conjugate Acid) | ~3.5 - 4.0 | Lower than typical anilines due to Cl- withdrawing effect. |

Synthetic Architecture

The synthesis of 4-Chloro-2,N-dimethylaniline requires precise control to prevent over-methylation (forming the quaternary ammonium salt or tertiary amine) or under-reaction. The most robust industrial and laboratory protocol involves the Reductive Amination of 4-chloro-2-methylaniline.

Protocol A: Selective Monomethylation (Eschweiler-Clarke Modification)

Principle: This method utilizes formaldehyde as the carbon source and formic acid as the hydride donor. By controlling stoichiometry and temperature, the reaction can be arrested at the secondary amine stage, though traces of the tertiary amine (N,N-dimethyl) are common byproducts.

Step-by-Step Methodology:

-

Reagent Prep: Charge a round-bottom flask with 4-chloro-2-methylaniline (1.0 eq).

-

Acidification: Add Formic Acid (98%) (3.0 eq) dropwise at 0°C.

-

Addition: Add Formaldehyde (37% aq) (1.1 eq) slowly to minimize exothermic runaway.

-

Reflux: Heat the mixture to 100°C for 4–6 hours. Evolution of CO₂ indicates active reduction.

-

Quench & Workup: Cool to RT. Basify with NaOH (20% aq) to pH > 10. Extract with Dichloromethane (DCM).

-

Purification: The crude oil often contains unreacted primary amine and some tertiary amine. Purify via fractional distillation under reduced pressure or silica gel chromatography (Hexane/EtOAc gradient).

Protocol B: Ruthenium-Catalyzed N-Methylation

For high-value research applications requiring >98% selectivity, transition metal catalysis is preferred over traditional alkylation.

-

Catalyst: [Ru(p-cymene)Cl₂]₂ with a phosphine ligand.

-

Methyl Source: Methanol (acts as both solvent and alkylating agent via "borrowing hydrogen" mechanism).

-

Conditions: 120°C in a sealed tube. This yields the mono-N-methylated product with minimal waste.

Visualization: Synthetic Pathways[1][2]

Figure 1: Synthetic routes to 4-Chloro-2,N-dimethylaniline showing reductive amination and catalytic methylation pathways.

Reactivity & Metabolic Significance

Understanding the reactivity of 4-Chloro-2,N-dimethylaniline is crucial for drug design, particularly in predicting metabolic stability and potential toxicity.

Chemical Reactivity[4]

-

N-Acylation: The secondary amine is highly nucleophilic. Reaction with acid chlorides (e.g., dimethylcarbamoyl chloride) yields urea derivatives or formamidines.

-

Electrophilic Aromatic Substitution: The ring is activated by the amine and methyl groups but deactivated by the chlorine. Substitution (e.g., nitration) occurs primarily ortho to the amine (position 6), as position 4 is blocked by chlorine and position 2 by methyl.

Biological Pathway: The Chlordimeform Connection

This compound is a primary metabolite of Chlordimeform , a pesticide banned in many jurisdictions due to carcinogenicity. In biological systems, Chlordimeform undergoes oxidative N-demethylation.

Metabolic Cascade:

-

Chlordimeform (Tertiary formamidine) → Hydrolysis/Oxidation.

-

4-Chloro-2,N-dimethylaniline (Secondary amine) → Formed via cleavage of the formamidine moiety.

-

4-Chloro-2-methylaniline (Primary amine) → Formed via further N-demethylation (CYP450 mediated).

-

DNA Adducts: The primary amine metabolite is bioactivated to hydroxylamines, which form covalent adducts with DNA, leading to genotoxicity.

Visualization: Metabolic Degradation Pathway

Figure 2: Metabolic degradation pathway illustrating the link between Chlordimeform and 4-Chloro-2,N-dimethylaniline.

Safety & Handling Protocols

Hazard Classification:

-

Acute Toxicity: Harmful if swallowed (H302) or inhaled.

-

Carcinogenicity: Suspected carcinogen.[2] Structurally related to 4-chloro-o-toluidine (Group 2A Carcinogen).

-

Irritation: Causes skin and eye irritation (H315, H319).[3][4]

Mandatory PPE:

-

Respiratory: Full-face respirator with organic vapor cartridges (due to volatility and toxicity).

-

Dermal: Nitrile or Butyl rubber gloves (0.11mm min thickness). Double-gloving recommended.

-

Engineering Controls: All handling must occur within a certified chemical fume hood.

Spill Response:

References

-

LookChem . (2025).[6] 4-Chloro-2,N-dimethylaniline CAS 30273-07-5 Chemical Properties and Synthesis. Retrieved from [Link]

-

PubChem . (2025).[7] Compound Summary: 4-Chloro-2-methylaniline (Related Parent Structure). National Library of Medicine. Retrieved from [Link]

-

IARC Monographs . (1990). Occupational Exposures to Chloroanilines and their derivatives. International Agency for Research on Cancer.[2] Retrieved from [Link]

Sources

- 1. 4-Chloro-2,N-dimethylaniline|lookchem [lookchem.com]

- 2. 4-Chloro-o-toluidine - Wikipedia [en.wikipedia.org]

- 3. echemi.com [echemi.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. bg.cpachem.com [bg.cpachem.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. 4-Chloro-2,6-dimethylaniline | C8H10ClN | CID 5073362 - PubChem [pubchem.ncbi.nlm.nih.gov]

Comprehensive Spectral Profiling of 4-Chloro-2,N-dimethylaniline

This guide is structured as a high-level technical whitepaper designed for analytical chemists and drug development researchers. It prioritizes data interpretation, causality, and validation over simple data listing.

CAS: 30273-07-5 | Formula:

Executive Summary & Structural Logic

4-Chloro-2,N-dimethylaniline (also known as N-methyl-4-chloro-o-toluidine) is a secondary amine intermediate often utilized in the synthesis of agrochemicals and pharmaceuticals.[1] Its structural core combines the electronic effects of a halogenated aromatic ring with the steric influence of an ortho-methyl group and the donating capability of a secondary amine.[1]

For the analytical scientist, validating this structure requires distinguishing it from its isomers (e.g., 4-chloro-2,6-dimethylaniline or 4-chloro-N,N-dimethylaniline).[1] This guide provides the spectral fingerprints (MS, NMR, IR) required to confirm identity and purity, using the parent compound 4-chloro-2-methylaniline (CAS 95-69-2) as a comparative baseline.[1]

Structural Validation Pathway

The following logic flow illustrates the analytical decision-making process for confirming the "2,N" substitution pattern versus common isomers.

Figure 1: Analytical logic flow for differentiating 4-Chloro-2,N-dimethylaniline from tertiary and primary amine isomers.

Mass Spectrometry (MS) Analysis

Methodology: GC-MS (EI, 70 eV) is the preferred method for purity assessment.[1] Core Diagnostic: The presence of a chlorine atom provides a definitive isotopic signature.[1]

Fragmentation Logic

The molecular ion (

| m/z (Ion) | Intensity (%) | Fragment Identity | Mechanistic Insight |

| 155 | 100 (Base) | Stable molecular ion due to aromatic stabilization. | |

| 157 | ~32 | ||

| 140 | ~40-60 | Loss of N-methyl group (radical cleavage).[1] | |

| 120 | ~15-25 | Homolytic cleavage of the C-Cl bond.[1] | |

| 91 | ~10-20 | Tropylium ion rearrangement (characteristic of benzyl/tolyl systems).[1] |

Scientist's Note: Unlike aliphatic amines which fragment heavily at the

Nuclear Magnetic Resonance (NMR)

Solvent:

NMR: Proton Assignment

The key to distinguishing this from the N,N-dimethyl isomer is the presence of the broad NH singlet and the integration of the methyl groups (3H vs 3H, rather than 6H).[1]

| Shift ( | Mult. | Int.[1] | Assignment | Structural Context |

| 7.05 - 7.15 | dd | 1H | Ar-H (C3) | Ortho to Chlorine, meta to Amine.[1] |

| 7.00 - 7.05 | d | 1H | Ar-H (C5) | Ortho to Chlorine.[1] |

| 6.50 - 6.60 | d | 1H | Ar-H (C6) | Ortho to Amine (shielded by electron donation).[1] |

| 3.60 - 3.90 | br s | 1H | N-H | Exchangeable.[1] Broadening varies with concentration/water. |

| 2.85 - 2.90 | s | 3H | N-CH | Diagnostic singlet.[1] Downfield due to Nitrogen electronegativity. |

| 2.10 - 2.15 | s | 3H | Ar-CH | Ring methyl (C2).[1] Upfield relative to N-Me. |

NMR: Carbon Framework

Expect 8 distinct carbon signals . The chemical shifts are predicted based on additivity rules applied to the parent 4-chloro-2-methylaniline.

-

Aliphatic:

30.8 (N-Me), -

Aromatic: Six signals in the range of 110–145 ppm.[1] The C-N carbon (C1) will be the most deshielded (~145 ppm), while the C-Cl carbon (C4) typically appears around 120-125 ppm.[1]

Infrared Spectroscopy (FT-IR)

Sampling: ATR (Attenuated Total Reflectance) on neat oil/low-melting solid.[1]

The IR spectrum provides the fastest "Go/No-Go" decision between the primary amine precursor and the secondary amine product.

| Wavenumber ( | Vibration Mode | Diagnostic Value |

| 3410 - 3440 | N-H Stretch | Single sharp band. (Primary amines show a doublet; Tertiary show none).[1] |

| 2800 - 3000 | C-H Stretch | Mixed aromatic ( |

| 1590 - 1610 | C=C Aromatic | Ring breathing modes.[1] |

| 1050 - 1100 | C-N Stretch | Strong band characteristic of aryl amines. |

| 800 - 850 | C-Cl Stretch | Often obscured, but distinct in the fingerprint region.[1] |

Experimental Protocol: Synthesis & Purification

Note: This protocol outlines the N-methylation of 4-chloro-2-methylaniline, the standard route to CAS 30273-07-5.[1]

Reaction Workflow

The challenge in synthesizing the "2,N" isomer is preventing over-methylation to the "N,N" tertiary amine.[1] A reductive amination approach is preferred over direct alkylation with methyl iodide to control selectivity.

-

Reagents: 4-Chloro-2-methylaniline (1.0 eq), Paraformaldehyde (1.1 eq), NaBH

or NaCNBH -

Procedure:

-

Dissolve amine in Methanol.[1]

-

Add Paraformaldehyde and stir for 2 hours to form the imine/hemiaminal intermediate.

-

Cool to 0°C and slowly add reducing agent.

-

Stir at room temperature for 12 hours.

-

-

Workup: Quench with water, extract with Ethyl Acetate, wash with brine.[1]

-

Purification: Silica Gel Column Chromatography.

-

Mobile Phase: Hexane:Ethyl Acetate (9:1).[1] The secondary amine usually elutes after the tertiary impurity but before the unreacted primary amine.

-

Figure 2: Synthesis and purification workflow emphasizing selectivity control.

References

-

National Institute of Standards and Technology (NIST). Mass Spectrum of 4-Chloro-2-methylaniline (Parent Analogue).[1] NIST Chemistry WebBook, SRD 69.[1][2][3] Available at: [Link][1]

-

PubChem. Compound Summary: 4-Chloro-2-methylaniline (Precursor Data).[1][4] National Library of Medicine.[1] Available at: [Link][1]

-

LookChem. Product Data: 4-Chloro-2,N-dimethylaniline (CAS 30273-07-5).[1] Available at: [Link][1]

-

Royal Society of Chemistry. N-Methylation of ortho-Substituted Aromatic Amines (Synthetic Methodology).[1] ChemComm, 2014. DOI: 10.1039/c4cc05908e.[1][5] (Referenced for N-methylation shifts).

Sources

Deconstructing the Spectroscopic Signature: A Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Chloro-2,N-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Chloro-2,N-dimethylaniline. As a crucial analytical technique in modern organic chemistry and drug development, NMR spectroscopy offers unparalleled insight into molecular structure. This document will serve as a technical resource for the interpretation and prediction of the NMR spectra of this substituted aniline, leveraging established principles of chemical shifts, coupling constants, and substituent effects.

Introduction: The Molecular Blueprint

4-Chloro-2,N-dimethylaniline is a substituted aromatic amine with a distinct substitution pattern that gives rise to a unique and informative NMR spectroscopic signature. The presence of a chloro group, a methyl group, and an N,N-dimethylamino group on the aniline scaffold introduces a range of electronic and steric effects that influence the magnetic environment of each proton and carbon atom. Understanding these influences is paramount for accurate spectral assignment and, by extension, for the unambiguous structural confirmation of this and related molecules.

This guide will first present a detailed, predicted analysis of the ¹H and ¹³C NMR spectra of 4-Chloro-2,N-dimethylaniline, based on empirical data from structurally analogous compounds and established substituent effect principles. Subsequently, a comprehensive experimental protocol for acquiring high-quality NMR data for such a compound is provided, followed by an exploration of two-dimensional (2D) NMR techniques that can be employed for definitive signal assignment.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the limited availability of directly published experimental spectra for 4-Chloro-2,N-dimethylaniline, the following spectral data is a well-reasoned prediction based on the analysis of structurally related compounds, including 4-chloro-2-methylaniline, N,2-dimethylaniline, and 4-chloro-N,N-dimethylaniline.[1][2][3][4][5] The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Predicted ¹H NMR Spectrum (in CDCl₃)

The ¹H NMR spectrum is anticipated to display signals corresponding to the aromatic protons and the two distinct methyl groups.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 4-Chloro-2,N-dimethylaniline

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | ~7.15 | d | J ≈ 8.5 |

| H-5 | ~7.05 | dd | J ≈ 8.5, 2.5 |

| H-3 | ~6.60 | d | J ≈ 2.5 |

| N(CH₃)₂ | ~2.95 | s | - |

| C2-CH₃ | ~2.20 | s | - |

Rationale for Assignments:

-

Aromatic Protons (H-3, H-5, H-6): The aromatic region will exhibit three distinct signals. The chloro group at C-4 is an electron-withdrawing group via induction but an electron-donating group through resonance, leading to a complex effect on the proton chemical shifts. The methyl group at C-2 and the dimethylamino group at C-1 are both electron-donating groups, which will generally shield the aromatic protons, causing them to appear at a relatively higher field (lower ppm) compared to benzene (7.34 ppm).

-

H-6: This proton is ortho to the electron-donating N,N-dimethylamino group and meta to the chloro group. It is expected to be the most downfield of the aromatic protons due to the anisotropic effect of the C-N bond and will appear as a doublet due to coupling with H-5.

-

H-5: This proton is ortho to the chloro group and meta to both the N,N-dimethylamino and methyl groups. It will experience coupling from H-6 (ortho-coupling, J ≈ 8.5 Hz) and H-3 (meta-coupling, J ≈ 2.5 Hz), resulting in a doublet of doublets.

-

H-3: This proton is ortho to the methyl group and para to the chloro group. It is expected to be the most upfield of the aromatic protons and will appear as a doublet due to meta-coupling with H-5.

-

-

Methyl Protons:

-

N(CH₃)₂: The two methyl groups attached to the nitrogen are chemically equivalent and will appear as a sharp singlet. Their chemical shift is influenced by the electron-withdrawing nature of the aromatic ring.

-

C2-CH₃: The methyl group attached to the aromatic ring at the C-2 position will also appear as a singlet. It is generally found at a higher field compared to the N-methyl protons.

-

Predicted ¹³C NMR Spectrum (in CDCl₃)

The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to the six aromatic carbons and the two types of methyl carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Chloro-2,N-dimethylaniline

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-N) | ~150 |

| C-4 (C-Cl) | ~128 |

| C-2 (C-CH₃) | ~135 |

| C-6 | ~129 |

| C-5 | ~125 |

| C-3 | ~112 |

| N(CH₃)₂ | ~40 |

| C2-CH₃ | ~17 |

Rationale for Assignments:

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are significantly influenced by the electronic effects of the substituents.

-

C-1 (ipso-C to N(CH₃)₂): This carbon is directly attached to the strongly electron-donating dimethylamino group and is expected to be the most downfield aromatic carbon.

-

C-4 (ipso-C to Cl): The chemical shift of the carbon bearing the chlorine atom is influenced by the electronegativity and the heavy atom effect of chlorine.

-

C-2 (ipso-C to CH₃): The methyl group causes a downfield shift at the carbon of substitution.

-

C-6, C-5, C-3: The remaining aromatic carbons will have chemical shifts determined by their positions relative to the substituents. The ortho and para positions relative to the electron-donating groups (N(CH₃)₂ and CH₃) will be shielded (shifted upfield), while the chloro group will have a deshielding effect on the ortho and para carbons.

-

-

Methyl Carbons: The chemical shifts of the methyl carbons are characteristic of their respective environments. The N-methyl carbons appear at a lower field compared to the aromatic methyl carbon.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of 4-Chloro-2,N-dimethylaniline, the following experimental protocol is recommended.

Sample Preparation

-

Analyte Purity: Ensure the sample of 4-Chloro-2,N-dimethylaniline is of high purity to avoid signals from impurities that may complicate spectral interpretation.

-

Solvent Selection: Choose a deuterated solvent in which the analyte is readily soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Other suitable solvents include acetone-d₆, and dimethyl sulfoxide-d₆ (DMSO-d₆). Be aware that the choice of solvent can slightly influence the chemical shifts.[6][7]

-

Concentration:

-

For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent.

-

For ¹³C NMR, a more concentrated sample is preferable, typically 20-50 mg in 0.6-0.7 mL of solvent, to obtain a good signal-to-noise ratio in a reasonable time.

-

-

Reference Standard: Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), to the solution. TMS provides a sharp signal at 0.00 ppm in both ¹H and ¹³C NMR spectra, against which all other chemical shifts are measured.[8][9]

-

Sample Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Capping and Labeling: Cap the NMR tube and label it clearly.

NMR Instrument Parameters

The following are general guidelines for setting up the NMR experiment on a standard spectrometer (e.g., 400 or 500 MHz).

¹H NMR:

-

Pulse Sequence: A standard single-pulse experiment.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

-

Spectral Width: A spectral width of about 12-16 ppm is appropriate for most organic molecules.

¹³C NMR:

-

Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Acquisition Time: Approximately 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve an adequate signal-to-noise ratio.

-

Spectral Width: A spectral width of about 200-250 ppm is standard for ¹³C NMR.

Advanced Structural Verification: 2D NMR Spectroscopy

For unambiguous assignment of all proton and carbon signals, especially in complex molecules, two-dimensional (2D) NMR techniques are invaluable.[10][11][12][13][14]

Homonuclear Correlation Spectroscopy (COSY)

The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled to each other. Cross-peaks in the 2D spectrum indicate which protons are on adjacent carbons. For 4-Chloro-2,N-dimethylaniline, a COSY spectrum would show a cross-peak between H-5 and H-6, confirming their ortho relationship, and a weaker cross-peak between H-5 and H-3, confirming their meta relationship.

Heteronuclear Single Quantum Coherence (HSQC)

The ¹H-¹³C HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the direct assignment of protonated carbons. For example, the proton signal at ~7.15 ppm (H-6) would show a correlation to the carbon signal at ~129 ppm (C-6).

Heteronuclear Multiple Bond Correlation (HMBC)

The ¹H-¹³C HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning quaternary (non-protonated) carbons and for piecing together molecular fragments. For instance, the N-methyl protons would show correlations to the C-1 and C-2 carbons, and the C2-methyl protons would show correlations to C-1, C-2, and C-3.

Caption: Workflow for structural elucidation using 1D and 2D NMR techniques.

Conclusion

The ¹H and ¹³C NMR spectra of 4-Chloro-2,N-dimethylaniline provide a wealth of information that allows for its unambiguous structural identification. By understanding the interplay of substituent effects on chemical shifts and coupling constants, a detailed and accurate prediction of the spectra can be made. This guide serves as a comprehensive resource for researchers and scientists, providing not only the predicted spectral data but also the underlying scientific rationale and practical experimental guidance necessary for the successful application of NMR spectroscopy in the characterization of this and similar substituted aniline compounds. The use of 2D NMR techniques further solidifies spectral assignments, reinforcing the power of modern NMR in the arsenal of the drug development professional.

References

-

Kriwacki, R. W., & Pitner, T. P. (1989). Current aspects of practical two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy: applications to structure elucidation. Pharmaceutical research, 6(7), 531-544. Available at: [Link]

-

N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. (n.d.). The Royal Society of Chemistry. Available at: [Link]

-

Stenutz, R. (n.d.). NMR chemical shift prediction of benzenes. Available at: [Link]

-

Chemical Shift Referencing. (n.d.). UCSB Chemistry and Biochemistry. Available at: [Link]

-

Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1. Available at: [Link]

-

2D NMR spectroscopy for structural elucidation of complex small molecules. (2020, December 4). [Video]. YouTube. Available at: [Link]

-

Malfara, M., Jansen, A., & Tierney, J. (2022). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines: A Historical and Retrospective View of the Data. ChemRxiv. Available at: [Link]

-

Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2013). ResearchGate. Available at: [Link]

-

Wei, B.-Y., Cao, C.-Z., & Cao, C.-T. (2015). Substituent Effects on 13 C NMR and 1 H NMR Chemical Shifts of CH=N in Multi-substituted Benzylideneanilines. Magnetic Resonance in Chemistry, 53(7), 520-525. Available at: [Link]

-

The Role of Two-Dimensional nmr Spectroscopy (2dnmr Spectroscopy) in Pharmaceutical Research: Applications, Advancements and. (2025). OPENPUB Global Publisher. Available at: [Link]

-

PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. (2005). The University of Liverpool Repository. Available at: [Link]

-

Chemical shift referencing. (n.d.). Weizmann Institute of Science. Available at: [Link] অর্গানিক কেমিস্ট্রি/sites/ অর্গানিক কেমিস্ট্রি/files/uploads/ronny/chemical_shift_referencing.pdf

-

Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. (n.d.). The Royal Society of Chemistry. Available at: [Link]

-

Comparison of the substituent effects on the (13) C NMR with the (1) H NMR chemical shifts of CH=N in substituted benzylideneanilines. (2015). PubMed. Available at: [Link]

-

Supporting Information Meta-metallation of N,N-dimethylaniline: contrasting direct sodium-mediated zincation with indirect sodi. (n.d.). Beilstein Journals. Available at: [Link]

-

Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. (2017, November 4). Chemistry Stack Exchange. Available at: [Link]

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. Available at: [Link]

-

NMR Spectroscopy of 2-Hydroxy-1-naphthylidene Schiff Bases with Chloro and Hydroxy Substituted Aniline Moiety. (n.d.). FULIR. Available at: [Link]

-

Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR chemical shifts of trace impurities: industrially preferred solvents used in process and green chemistry. Organic Process Research & Development, 20(3), 661-667. Available at: [Link]

-

Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. (2025). ResearchGate. Available at: [Link]

-

2,N-Dimethylaniline. (n.d.). PubChem. Available at: [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Available at: [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (n.d.). EPFL. Available at: [Link]

-

4-Chloro-N,N-dimethylaniline. (n.d.). PubChem. Available at: [Link]

-

EFFECT OF CHLORO AND NITRO TERMINAL SUBSTITUENTS ON MESOMORPHIC PROPERTIES OF AZOBENZENE LIQUID CRYSTALS. (n.d.). Acta Chemica Malaysia. Available at: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. 4-Chloro-2-methylaniline(95-69-2) 13C NMR [m.chemicalbook.com]

- 3. 2,N-Dimethylaniline | C8H11N | CID 69137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N,N-Dimethylaniline(121-69-7) 13C NMR [m.chemicalbook.com]

- 5. 4-Chloro-N,N-dimethylaniline | C8H10ClN | CID 136530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 7. epfl.ch [epfl.ch]

- 8. Chemical Shift Referencing [nmr.chem.ucsb.edu]

- 9. Sigma-Aldrich [sigmaaldrich.com]

- 10. Current aspects of practical two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy: applications to structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. anuchem.weebly.com [anuchem.weebly.com]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. openpubglobal.com [openpubglobal.com]

Mass spectrometry fragmentation pattern of 4-Chloro-2,N-dimethylaniline

An In-Depth Technical Guide on the Mass Spectrometry Fragmentation of 4-Chloro-2,N-dimethylaniline

Abstract

This technical guide provides a comprehensive analysis of the anticipated electron ionization mass spectrometry (EI-MS) fragmentation pattern of 4-chloro-2,N-dimethylaniline (C₈H₁₀ClN). Designed for researchers, scientists, and professionals in drug development and analytical chemistry, this document elucidates the core fragmentation pathways by synthesizing fundamental mass spectrometry principles with data from structurally analogous compounds. We will explore the influence of the chloro, ortho-methyl, and N,N-dimethylamino substituents on the molecule's fragmentation behavior, predict the major fragment ions, and outline a standard protocol for acquiring its mass spectrum. The guide aims to serve as a predictive framework for identifying and characterizing this molecule in complex matrices.

Introduction to 4-Chloro-2,N-dimethylaniline and Mass Spectrometry

4-Chloro-2,N-dimethylaniline is a substituted aniline derivative with the molecular formula C₈H₁₀ClN and an exact mass of 155.0502 Da.[1] Its structure, featuring a chlorine atom, a methyl group, and a dimethylamino group on the aniline core, presents a unique case for mass spectrometric analysis. The interplay between these functional groups dictates the fragmentation pathways upon ionization.

Mass spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[2] In electron ionization mass spectrometry (EI-MS), a high-energy electron beam (typically 70 eV) bombards the analyte molecule in the gas phase.[3] This process ejects an electron from the molecule, generating a positively charged radical ion known as the molecular ion (M•⁺).[4] Due to the excess energy imparted during ionization, the molecular ion is often unstable and undergoes fragmentation, breaking into a series of smaller, characteristic ions. The resulting mass spectrum is a fingerprint of the molecule's structure, providing invaluable data for its identification and elucidation.[4][5]

Proposed Experimental Protocol for EI-MS Analysis

Acquiring a high-quality mass spectrum requires careful consideration of instrumental parameters. The following protocol outlines a standard methodology for the analysis of 4-chloro-2,N-dimethylaniline.

Sample Preparation and Introduction

-

Preparation : Prepare a dilute solution of 4-chloro-2,N-dimethylaniline (e.g., 10-100 µg/mL) in a volatile organic solvent such as methanol or dichloromethane.

-

Introduction : Introduce the sample into the mass spectrometer via a Gas Chromatography (GC) system for separation and purification, or directly using a heated direct insertion probe. A GC inlet is preferred to ensure sample purity.

Mass Spectrometer Parameters

-

Ionization Mode : Electron Ionization (EI)[3]

-

Ionization Energy : 70 eV (standard for library matching and inducing reproducible fragmentation)[3]

-

Ion Source Temperature : 200–250°C (to ensure volatilization without thermal degradation)[6]

-

Mass Analyzer : Quadrupole or Time-of-Flight (TOF)

-

Scan Range : m/z 40–250 (to capture the molecular ion and all significant fragments)[6]

-

Calibration : Calibrate the mass analyzer using a known reference compound (e.g., perfluorotributylamine, PFTBA) to ensure high mass accuracy.[7]

The logical flow for this experimental setup is visualized below.

Caption: Experimental workflow for EI-MS analysis.

Fragmentation Pattern Analysis

The fragmentation of 4-chloro-2,N-dimethylaniline is primarily directed by the N,N-dimethylamino group, which contains non-bonding electrons that are the most likely site of initial ionization.[8] The presence of the chlorine atom provides a key diagnostic marker due to its natural isotopic abundance (³⁵Cl:³⁷Cl ≈ 3:1).

The Molecular Ion (M•⁺)

The molecular ion peak is expected at m/z 155 , corresponding to the C₈H₁₀³⁵ClN•⁺ species. A characteristic isotopic peak at m/z 157 (C₈H₁₀³⁷ClN•⁺) will appear with an intensity of approximately one-third of the m/z 155 peak, confirming the presence of a single chlorine atom.

Primary Fragmentation Pathways

The most energetically favorable fragmentation pathways involve the formation of stable ions. For N,N-dimethylanilines, α-cleavage is a dominant process.[9]

-

Formation of the [M-H]⁺ Ion (m/z 154): The Base Peak The most significant fragmentation pathway for N,N-dialkylanilines is the loss of a hydrogen radical from one of the α-carbon atoms (a methyl group in this case).[10] This results in the formation of a highly stable, resonance-stabilized iminium cation. This fragment is often the most abundant ion in the spectrum (the base peak). Data for the related compound 4-chloro-N,N-dimethylaniline confirms that the peak at m/z 154 is indeed the top peak observed.[11]

[C₈H₁₀ClN]•⁺ (m/z 155/157) → [C₈H₉ClN]⁺ (m/z 154/156) + H•

-

Formation of the [M-CH₃]⁺ Ion (m/z 140) A competing α-cleavage pathway is the loss of a methyl radical (•CH₃) from the dimethylamino group. This cleavage of the C-N bond also produces a stable ion. This fragment ion would retain the chlorine atom, and thus exhibit an isotopic peak at m/z 142.

[C₈H₁₀ClN]•⁺ (m/z 155/157) → [C₇H₇ClN]⁺ (m/z 140/142) + •CH₃

-

Loss of Chlorine (m/z 120) Cleavage of the C-Cl bond from the molecular ion results in the loss of a chlorine radical (•Cl). While aryl-halogen bonds are strong, this fragmentation is possible. The resulting ion at m/z 120 would be a singlet peak, lacking the characteristic chlorine isotope pattern.

[C₈H₁₀ClN]•⁺ (m/z 155) → [C₈H₁₀N]⁺ (m/z 120) + •Cl

-

Further Fragmentation and Rearrangements The primary fragment ions can undergo subsequent fragmentation. For instance, the [M-H]⁺ ion (m/z 154) could potentially lose a molecule of hydrogen chloride (HCl) or a chlorine radical, leading to smaller fragments. However, the initial cleavages described above are expected to be the most diagnostic.

The proposed primary fragmentation pathways are illustrated in the diagram below.

Caption: Predicted primary fragmentation pathways for 4-chloro-2,N-dimethylaniline.

Summary of Predicted Mass Spectrum

The following table summarizes the key ions predicted to appear in the EI mass spectrum of 4-chloro-2,N-dimethylaniline. The relative abundance is a prediction based on the stability of the ions and known fragmentation patterns of similar molecules.[9][10][11]

| m/z (³⁵Cl) | Proposed Formula | Proposed Structure/Identity | Fragmentation Pathway | Predicted Relative Abundance |

| 157 | C₈H₁₀³⁷ClN•⁺ | Molecular Ion (Isotope) | - | Moderate |

| 155 | C₈H₁₀³⁵ClN•⁺ | Molecular Ion | Ionization of parent molecule | Moderate |

| 154 | C₈H₉³⁵ClN⁺ | [M-H]⁺ (Iminium Ion) | Loss of H radical (α-cleavage) | High (Base Peak) |

| 140 | C₇H₇³⁵ClN⁺ | [M-CH₃]⁺ | Loss of methyl radical (α-cleavage) | Moderate |

| 120 | C₈H₁₀N⁺ | [M-Cl]⁺ | Loss of Cl radical | Low to Moderate |

Conclusion

The EI mass spectrum of 4-chloro-2,N-dimethylaniline is predicted to be dominated by a base peak at m/z 154 , resulting from the loss of a hydrogen atom via α-cleavage, a characteristic fragmentation for N,N-dialkylanilines. The molecular ion should be clearly visible at m/z 155 , accompanied by its chlorine isotope peak at m/z 157 . Another significant fragment is expected at m/z 140 due to the loss of a methyl radical. This predictive guide, grounded in established mass spectrometric principles, provides a robust framework for the identification and structural confirmation of 4-chloro-2,N-dimethylaniline, empowering researchers to interpret spectral data with higher confidence. Experimental verification is essential to confirm these predicted pathways and their relative abundances.

References

- BenchChem. (n.d.). A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Chloro-5-(4-fluorophenyl)aniline.

- LGC. (2006). Best Practice Guide for Generating Mass Spectra.

- LookChem. (n.d.). 4-Chloro-2,N-dimethylaniline.

- McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.

- Mertens, J., Tytgat, J., & Callaert, J. (2018). Fragmentation studies on metastable diethylaniline derivatives using mass-analyzed ion kinetic energy spectrometry. PubMed Central.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 136530, 4-Chloro-N,N-dimethylaniline.

- Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. John Wiley & Sons.

- Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry.

Sources

- 1. lookchem.com [lookchem.com]

- 2. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. uknml.com [uknml.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. db-thueringen.de [db-thueringen.de]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rsc.org [rsc.org]

- 8. Mass Spectrometry [www2.chemistry.msu.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Fragmentation studies on metastable diethylaniline derivatives using mass-analyzed ion kinetic energy spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 4-Chloro-N,N-dimethylaniline | C8H10ClN | CID 136530 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profiling of Substituted Anilines: A Mechanistic IR Guide

Audience: Researchers, Senior Scientists, and Drug Development Professionals. Scope: Advanced vibrational analysis, substituent electronic effects, and validated experimental protocols.

Executive Summary

The aniline moiety (phenylamine) is a pharmacophore ubiquitous in drug development, serving as a core scaffold for analgesics, sulfonamides, and kinase inhibitors. Infrared (IR) spectroscopy offers a rapid, non-destructive method to validate the electronic environment of the aromatic amine. This guide moves beyond basic peak assignment, focusing on the mechanistic causality of frequency shifts driven by substituent effects (Hammett correlations). It provides a self-validating protocol for differentiating subtle electronic modifications in substituted anilines.

Fundamentals of the Aniline Vibrational Signature

The vibrational spectrum of aniline is defined by the interplay between the nitrogen lone pair and the aromatic

The Core Modes

For a primary aniline (

| Mode | Frequency ( | Description | Mechanistic Insight |

| N-H Stretching | 3400 – 3500 (Asymmetric)3300 – 3400 (Symmetric) | Two sharp bands (Primary). One band (Secondary). | Sensitive to H-bonding and hybridization changes. |

| N-H Scissoring | 1590 – 1650 | In-plane bending ( | Often overlaps with aromatic C=C ring stretches; intensity varies with substitution. |

| C-N Stretching | 1250 – 1350 | Critical Diagnostic: Position correlates directly with the bond order (double-bond character). |

Primary vs. Secondary vs. Tertiary[1]

-

Primary (

): Exhibits the classic "doublet" in the high-frequency region (Asymmetric + Symmetric stretch). -

Secondary (

): Shows a single weak band in the 3300–3400 -

Tertiary (

): Silent in the N-H stretching region.[1] The absence of these bands, coupled with a strong C-N stretch, confirms tertiary substitution.

Substituent Effects: The Hammett Correlation[3][4][5]

The shift in IR frequencies in substituted anilines is not random; it follows linear free-energy relationships (LFER). The electronic nature of the substituent (Electron Withdrawing Group - EWG vs. Electron Donating Group - EDG) alters the resonance contribution of the nitrogen lone pair.[3]

Mechanistic Logic

-

Resonance Delocalization: The nitrogen lone pair can donate into the ring (

effect). -

EWG Effect (e.g.,

): Withdraws electron density from the ring. This enhances the resonance donation from the nitrogen, increasing the double-bond character of the-

Result:C-N stretch shifts to higher wavenumbers (stiffer spring).

-

-

EDG Effect (e.g.,

): Donates electron density to the ring. This suppresses the resonance donation from the nitrogen, retaining more single-bond character in the-

Result:C-N stretch shifts to lower wavenumbers .

-

Visualization of Electronic Effects

Figure 1: Mechanistic flow illustrating how substituent electronic properties dictate the C-N stretching frequency shift.

Experimental Methodologies

For pharmaceutical research, data integrity is paramount. While ATR (Attenuated Total Reflectance) is convenient, KBr pellets remain the gold standard for resolution and sensitivity, particularly when analyzing subtle shifts in crystalline polymorphs or salts.

Protocol: High-Fidelity KBr Pellet Preparation

Use this protocol for solid APIs or crystalline intermediates.

-

Reagent Prep: Dry spectroscopic-grade KBr powder at 110°C overnight to remove physisorbed water (which masks N-H bands). Store in a desiccator.

-

Ratio: Mix sample:KBr at a 1:100 ratio (approx. 2 mg sample to 200 mg KBr).

-

Why? High concentrations cause "bottoming out" (0% T) of strong bands, distorting peak shapes.

-

-

Grinding: Grind in an agate mortar for 2-3 minutes.

-

Why? Particle size must be smaller than the wavelength of IR light (< 2-5

) to minimize Christiansen effect (scattering baseline slope).

-

-

Pressing: Apply 8-10 tons of pressure under vacuum for 2 minutes.

-

Validation: The resulting pellet must be transparent (glass-like), not opaque white.

-

-

Acquisition: Collect 32-64 scans at 2

resolution.

Protocol: ATR (Attenuated Total Reflectance)

Use this protocol for liquids, oils, or high-throughput screening.

-

Crystal Check: Ensure the diamond/ZnSe crystal is clean. Run a background scan (air).

-

Deposition: Place neat liquid or powder directly on the crystal.

-

Pressure: For solids, apply the pressure clamp until the force gauge peaks.

-

Note: ATR penetration depth is wavelength-dependent. High-wavenumber peaks (N-H stretch) will appear relatively weaker than in transmission (KBr) spectra.

-

Experimental Workflow Diagram

Figure 2: Decision matrix and workflow for IR sample preparation of substituted anilines.

Data Analysis & Interpretation

The following table synthesizes the expected frequency shifts for para-substituted anilines. Note the correlation: Stronger EWGs shift the C-N stretch higher.

Characteristic Frequency Table

| Substituent (Para) | Electronic Effect | N-H Asym ( | C-N Stretch ( | Mechanistic Note | |

| Strong EWG | +0.78 | ~3500 | 1320 - 1350 | Strong resonance; significant double bond character in C-N. | |

| Weak EWG | +0.23 | ~3450 | 1290 - 1310 | Inductive withdrawal dominates; moderate shift. | |

| Reference | 0.00 | 3442 | 1280 | Baseline resonance. | |

| Weak EDG | -0.17 | ~3430 | 1270 - 1280 | Hyperconjugation donates e-; C-N bond softens slightly. | |

| Strong EDG | -0.27 | ~3350 - 3400 | 1240 - 1260 | Resonance donation competes with N lone pair; C-N bond weakens. |

Note: Frequencies are approximate and solvent/matrix dependent. Data synthesized from general spectroscopic correlations and Hammett studies.

Common Pitfalls

-

Fermi Resonance: In primary amines, the overtone of the N-H bending mode (~1600

x 2 = 3200 -

Hydrogen Bonding: Concentrated samples (neat liquids or damp KBr pellets) show broadened N-H bands shifted to lower frequencies.[2] Always compare dilute solution spectra (in

) if precise free N-H frequencies are required. -

Water Contamination: A broad hump at 3400

often signifies wet KBr, not the sample.

References

-

The Royal Society. Vibrational band intensities in substituted anilines. Available at: [Link] (Accessed via search context).

-

NIST Chemistry WebBook. Aniline Infrared Spectrum. Available at: [Link]

-

Chemistry LibreTexts. Infrared Spectroscopy: Amines. Available at: [Link][1][4][5][6][7][8][9][10][11][12]

-

SDBS (Spectral Database for Organic Compounds). SDBS No. 907 (Aniline). National Institute of Advanced Industrial Science and Technology (AIST). Available at: [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. Infrared Spectrometry [www2.chemistry.msu.edu]

- 3. quora.com [quora.com]

- 4. Hammett equation - Wikipedia [en.wikipedia.org]

- 5. royalsocietypublishing.org [royalsocietypublishing.org]

- 6. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]

- 7. Morphological and Structural Analysis of Polyaniline and Poly(o-anisidine) Layers Generated in a DC Glow Discharge Plasma by Using an Oblique Angle Electrode Deposition Configuration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and characterization of polyaniline and poly(aniline-co-o-nitroaniline) using vibrational spectroscopy - Arabian Journal of Chemistry [arabjchem.org]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 4-Chloro-2,N-dimethylaniline in Common Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients and key chemical intermediates in organic solvents is a cornerstone of efficient process development, formulation, and purification in the pharmaceutical and chemical industries. This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Chloro-2,N-dimethylaniline, a significant building block in organic synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document emphasizes the theoretical principles governing its solubility, provides a qualitative assessment across a range of common organic solvents, and presents a detailed, field-proven experimental protocol for researchers to quantitatively determine these parameters. This guide is intended for researchers, scientists, and drug development professionals, offering both predictive insights and practical methodologies.

Introduction: The Critical Role of Solubility in Chemical Process Development

4-Chloro-2,N-dimethylaniline (CAS No: 30273-07-5) is a substituted aniline derivative with applications in the synthesis of various target molecules.[1] Its utility in multi-step synthetic pathways is profoundly influenced by its solubility in different organic media. The ability to predict and precisely measure its solubility is paramount for:

-

Reaction Optimization: Ensuring homogenous reaction conditions for improved yield and purity.

-

Crystallization and Purification: Selecting appropriate solvent systems for effective isolation and purification of the compound and its derivatives.[2]

-

Formulation: In the context of drug development, understanding solubility is a key determinant of a compound's downstream processing and potential bioavailability.

-

Analytical Method Development: Choosing suitable diluents for chromatographic analysis such as HPLC and GC.[3][4]

This guide will first delve into the molecular characteristics of 4-Chloro-2,N-dimethylaniline that dictate its solubility behavior. Subsequently, a qualitative solubility profile will be inferred based on these properties, followed by a robust experimental protocol for its quantitative determination.

Physicochemical Properties and Theoretical Solubility Profile

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the molecules involved.[2] The molecular structure of 4-Chloro-2,N-dimethylaniline provides key insights into its expected solubility.

Key Molecular Features:

-

Aromatic Ring: The benzene ring is a significant non-polar feature.

-

Chloro Group (-Cl): This electron-withdrawing group introduces some polarity.

-

N,N-dimethylamino Group (-N(CH₃)₂): The tertiary amine group is a polar feature capable of acting as a hydrogen bond acceptor.[1]

-

Methyl Group (-CH₃): This group on the aromatic ring contributes to the non-polar character of the molecule.

Based on these features, 4-Chloro-2,N-dimethylaniline can be classified as a moderately polar compound. Its XLogP3 value of 3.1 is an indicator of its lipophilicity.[1]

Qualitative Solubility Predictions

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene, Benzene | Good to Moderate | The non-polar aromatic ring and methyl groups will interact favorably with non-polar solvents via van der Waals forces. |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM) | Excellent | The moderate polarity of 4-Chloro-2,N-dimethylaniline will align well with the polarity of these solvents. The N,N-dimethylamino group can act as a hydrogen bond acceptor. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Good to Moderate | The compound can act as a hydrogen bond acceptor with the hydroxyl group of the alcohols. However, the non-polar regions of the molecule may limit very high solubility. |

| Highly Polar | Water | Sparingly Soluble to Insoluble | The significant non-polar surface area of the molecule will likely lead to poor solvation by water, despite the presence of the polar amino group. The hydrochloride salt form would be expected to have higher water solubility.[5] |

Experimental Determination of Solubility

Given the absence of extensive published quantitative data, an experimental approach is necessary for obtaining precise solubility values. The following protocol outlines a reliable method for determining the solubility of 4-Chloro-2,N-dimethylaniline in various organic solvents. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.[3][6]

Materials and Equipment

-

4-Chloro-2,N-dimethylaniline (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or incubator

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of 4-Chloro-2,N-dimethylaniline.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

To a series of vials, add a pre-weighed excess amount of 4-Chloro-2,N-dimethylaniline. The presence of undissolved solid at the end of the experiment is crucial.

-

Add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any suspended solid particles.

-

Accurately weigh the filtered sample.

-

-

Quantification:

-

Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the concentration of 4-Chloro-2,N-dimethylaniline in the diluted sample using a validated analytical method such as HPLC-UV or GC-FID.

-

-

Calculation of Solubility:

-

The solubility (S) can be calculated using the following formula:

S (g/L) = (Concentration from analysis [g/L]) x (Dilution factor)

-

Self-Validating System and Trustworthiness

To ensure the trustworthiness of the obtained data, the following checks should be integrated into the protocol:

-

Visual Confirmation: At the end of the equilibration period, there must be visible undissolved solid in each vial.

-

Time to Equilibrium: Samples taken at different time points (e.g., 24, 48, and 72 hours) should yield consistent solubility values, confirming that equilibrium has been reached.

-

Reproducibility: The experiment should be performed in triplicate to assess the precision of the measurements.

Safety Considerations

4-Chloro-2,N-dimethylaniline and its hydrochloride salt are classified as harmful if swallowed and can cause skin and serious eye irritation.[7][8] It is also suspected of causing respiratory irritation.[7][9] Therefore, all handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.[9][10] Consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.[7][8][10]

Conclusion

References

-

LookChem. 4-Chloro-2,N-dimethylaniline. [Link]

-

J Nanosci Nanotechnol. Conductive poly(2,5-substituted aniline)s highly soluble both in water and organic solvents. [Link]

-

NextSDS. 4-Chloro-2-methylaniline Safety Data Sheet. [Link]

-

University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

University of California, Irvine. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

SlideShare. solubility experimental methods.pptx. [Link]

-

ACS Publications. Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. [Link]

-

ResearchGate. Solubility experiments of aniline tetramer in different solvents. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. chem.ws [chem.ws]

- 3. lifechemicals.com [lifechemicals.com]

- 4. solubility experimental methods.pptx [slideshare.net]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. echemi.com [echemi.com]

- 10. nextsds.com [nextsds.com]

Hazards and Toxicity of Chlorinated Aniline Derivatives

An In-depth Technical Guide:

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chlorinated aniline derivatives are a significant class of chemicals used as intermediates in the synthesis of dyes, pesticides, and pharmaceuticals.[1][2] While structurally similar, their toxicological profiles vary considerably based on the number and position of chlorine atoms on the aniline ring.[1] This guide provides a comprehensive overview of their hazards, focusing on the underlying mechanisms of toxicity, organ-specific effects, structure-toxicity relationships, and standard protocols for their assessment. The primary toxic effect is methemoglobinemia, resulting from the metabolic activation of these compounds into reactive metabolites that impair the oxygen-carrying capacity of blood.[1][3][4][5][6] Additionally, these derivatives exhibit hematotoxicity, splenotoxicity, hepatotoxicity, and nephrotoxicity.[4][7][8][9] Certain isomers, notably 4-chloroaniline, are classified as possible human carcinogens and exhibit genotoxicity in various assays.[4][10][11][12][13] Understanding these toxicological endpoints and the methodologies to assess them is critical for risk assessment, the development of safer chemical alternatives, and ensuring occupational safety.

Chapter 1: Introduction to Chlorinated Aniline Derivatives

Chlorinated anilines are aromatic amines characterized by an aniline molecule substituted with one or more chlorine atoms. Their industrial importance is rooted in their utility as versatile precursors for a wide range of commercial products, including azo dyes, herbicides like diuron and linuron, and various pharmaceutical agents.[1][2][14] However, their widespread use and the degradation of products containing them lead to their release into the environment, where they are considered priority pollutants due to their persistence and potential for bioaccumulation.[2][15][16][17] Occupational exposure can occur during manufacturing and use, primarily through inhalation and dermal contact.[14][18]

Chapter 2: Mechanisms of Toxicity

The toxicity of chlorinated anilines is complex, involving multiple mechanisms that lead to a range of adverse health effects. The severity and nature of these effects are highly dependent on the specific isomer.

Primary Toxic Effect: Methemoglobinemia

The most prominent acute toxic effect of chlorinated anilines is the induction of methemoglobinemia.[1][5][19] This condition renders hemoglobin incapable of transporting oxygen, leading to cyanosis (a bluish discoloration of the skin), fatigue, dizziness, and, in severe cases, tissue hypoxia and death.[1][3][20]

The causality of this effect is a multi-step metabolic process:

-

Metabolic Activation: The parent chloroaniline compound is metabolized in the liver, primarily by Cytochrome P450 enzymes.[1] This process involves N-hydroxylation, which transforms the relatively stable chloroaniline into a highly reactive N-hydroxylamine metabolite.[1][21][22]

-

Redox Cycling in Erythrocytes: The N-hydroxylamine metabolite is transported to red blood cells. Inside the erythrocyte, it initiates a futile redox cycle with hemoglobin. The hydroxylamine is oxidized to a nitroso-chloroaniline derivative, and in the process, the ferrous iron (Fe²⁺) in hemoglobin is oxidized to its ferric state (Fe³⁺), forming methemoglobin.[1][6] The nitroso derivative can then be reduced back to the hydroxylamine by cellular reductants, allowing the cycle to repeat and amplifying the formation of methemoglobin. This oxidative stress is the direct cause of the loss of oxygen-carrying capacity.[6][23]

Caption: Metabolic activation and mechanism of methemoglobin formation.

Organ-Specific Toxicity

Beyond methemoglobinemia, prolonged or high-dose exposure to chlorinated anilines can cause significant damage to several organ systems.

-

Hematotoxicity and Splenotoxicity: Chronic exposure leads to hemolytic anemia as a secondary effect of methemoglobin formation.[19] The spleen, responsible for clearing damaged red blood cells, becomes congested. This chronic stress can lead to increased spleen weight, hemosiderosis (iron deposition), fibrosis, and, in animal studies, the formation of sarcomas.[8][10][12][22][24]

-

Hepatotoxicity and Nephrotoxicity: The liver and kidneys are primary sites for the metabolism and excretion of these compounds and their metabolites, making them susceptible to damage.[8] Studies have shown that chloroanilines can cause elevated liver enzymes and morphological damage to the liver.[7][25] Similarly, nephrotoxicity has been observed, characterized by increased blood urea nitrogen (BUN) and kidney weight.[7][8]

-

Genotoxicity and Carcinogenicity: The carcinogenic potential of chlorinated anilines varies by isomer. 4-Chloroaniline (p-chloroaniline) is classified by the International Agency for Research on Cancer (IARC) as "possibly carcinogenic to humans" (Group 2B).[11][12][13] It has been shown to be genotoxic in multiple assays, inducing DNA damage and chromosomal aberrations.[4][22] The mechanism is thought to involve the metabolic activation to reactive electrophiles that can bind to DNA.[22] In contrast, ortho- and meta-isomers show inconsistent or weaker genotoxic effects.[4][9]

Ecotoxicity

Chlorinated anilines are toxic to aquatic life, including bacteria, algae, crustaceans, and fish.[2][20][26] Their toxicity in aquatic systems generally increases with the degree of chlorination.[27][28] Due to their persistence, they can pose a long-term risk to aquatic ecosystems.[12][29][30]

Chapter 3: Structure-Toxicity Relationships

The toxicity of a chlorinated aniline derivative is not uniform; it is critically influenced by the number and position of chlorine substituents.

-

Degree of Chlorination: Generally, acute toxicity tends to increase with the number of chlorine atoms on the aniline ring.[1][27][28]

-

Positional Isomerism: The position of the chlorine atom significantly impacts toxicity. Comparative studies in rats and mice have consistently shown that the para-isomer (4-chloroaniline) induces the most severe hematotoxic effects, followed by the meta-isomer (3-chloroaniline), and then the ortho-isomer (2-chloroaniline).[4][9]

Quantitative Toxicity Data

The median lethal dose (LD50) is a standard measure of acute toxicity. The following table summarizes oral LD50 values in rats for various chloroaniline isomers, illustrating the structure-toxicity relationship.

| Compound | CAS Number | Oral LD50 in Rats (mg/kg) |

| Monochloroanilines | ||

| 2-Chloroaniline | 95-51-2 | 1000[1][10] |

| 3-Chloroaniline | 108-42-9 | 256[1] |

| 4-Chloroaniline | 106-47-8 | 300–420[9] |

| Dichloroanilines | ||

| 2,3-Dichloroaniline | 608-27-5 | 940[3] |

| 3,4-Dichloroaniline | 95-76-1 | ~600[5] |

| Trichloroanilines | ||

| 2,4,6-Trichloroaniline | 634-93-5 | 2400[18] |

| Pentachloroaniline | 527-20-8 | (Data not readily available, but toxicity is expected to be significant) |

Note: LD50 values can vary between studies due to differences in animal strain, sex, and experimental conditions.

Chapter 4: Experimental Protocols for Toxicity Assessment

Validating the toxicity of chlorinated anilines requires standardized and reproducible experimental protocols. The choice of protocol is dictated by the toxicological endpoint being investigated.

Experimental Protocol: Acute Oral Toxicity (OECD TG 420)

This protocol outlines the general procedure for determining the acute oral LD50 of a substance in rats using the Fixed Dose Procedure. This method is chosen over older methods as it uses fewer animals while providing sufficient information for hazard classification.

Objective: To determine the dose that causes acute toxicity but not mortality, and to identify a lethal dose.

Methodology:

-

Animal Selection and Acclimatization:

-

Use healthy, young adult rats (e.g., Sprague-Dawley or Wistar strain), typically females as they are often slightly more sensitive.

-

Acclimatize animals to laboratory conditions for at least 5 days prior to dosing. House them in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide free access to standard laboratory diet and water.

-

-

Dose Preparation and Administration:

-

Prepare the test substance (chlorinated aniline derivative) in a suitable vehicle (e.g., corn oil, dilute hydrochloric acid). The choice of vehicle is critical; it must be non-toxic and capable of solubilizing or suspending the test substance.

-

Administer the substance in a single dose by oral gavage. The volume administered should be based on the animal's body weight, recorded just before dosing.

-

-

Sighting Study (Dose-Ranging):

-

Administer a starting dose (e.g., 300 mg/kg) to a single animal.

-

Observe the animal for signs of toxicity for up to 48 hours.

-

If the animal survives, use a higher dose in the next animal. If it dies, use a lower dose. This stepwise procedure identifies the dose range of interest.

-

-

Main Study:

-

Dose a group of 5 animals (per dose level) sequentially.

-

Based on the sighting study, select appropriate fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

-

Observe animals closely for the first few hours post-dosing and at least twice daily for 14 days. Record all clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory patterns, tremors, cyanosis).[3]

-

-

Data Collection and Analysis:

-

Record mortality, time of death, and body weights at regular intervals.

-

At the end of the 14-day observation period, euthanize all surviving animals.

-

Conduct a gross necropsy on all animals (those that died during the study and those euthanized at the end) to identify any pathological changes.

-

The results allow for classification of the substance according to GHS categories and provide an estimate of the lethal dose.

-

Caption: Experimental workflow for acute oral toxicity testing.

Analytical Methods for Detection

Accurate quantification of chlorinated anilines in various matrices is essential for exposure assessment and environmental monitoring. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common analytical techniques.[9]

General Workflow:

-

Sample Collection: Collect samples (e.g., water, soil, air, urine). Air sampling may involve drawing air through an acid-impregnated filter.[31]

-

Extraction: Use an appropriate technique to isolate the analytes from the sample matrix. Liquid-liquid extraction or solid-phase extraction (SPE) are common. For water samples, hollow fiber-based liquid-phase microextraction can be used for enrichment.[32]

-

Derivatization (Optional but common for GC): To improve volatility and detector response, analytes may be derivatized (e.g., via bromination).[9]

-

Instrumental Analysis:

-

GC: Often coupled with detectors like an electron capture detector (ECD) for high sensitivity, a nitrogen-phosphorus detector (NPD), or a mass spectrometer (MS) for definitive identification.[9][31][33]

-

HPLC: Typically uses a reversed-phase column with ultraviolet (UV) or electrochemical detection.[9][34]

-

-

Quantification: Compare the detector response of the sample to that of a calibration curve prepared from certified reference standards.

Chapter 5: Risk Assessment and Management

Given their toxicity, managing exposure to chlorinated anilines is crucial in occupational settings.

-

Occupational Exposure: Exposure can occur through inhalation of dust or vapors and through dermal contact.[14][18] Monochloroanilines can be as toxic or more toxic when absorbed through the skin than when inhaled.[24]

-

Safe Handling Procedures:

-

Work in a well-ventilated area, preferably within a chemical fume hood.

-

Use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles or a face shield, and a lab coat. For tasks with a high risk of inhalation, respiratory protection is necessary.[20]

-

Avoid generating dust.

-

Wash hands thoroughly after handling.

-

-

First Aid Measures:

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[13][20]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[13][20]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen.[13][20]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[20]

-

In all cases of significant exposure, seek immediate medical attention. Medical observation is indicated due to the potential for delayed onset of methemoglobinemia.[20]

-

References

- Comparative Toxicity of Pentachloroaniline and Other Chloroanilines: A Guide for Researchers - Benchchem.

- Dichloroanilines: Human health tier II assessment. (2017, March 10).

- 2,4,6-Trichloroaniline - Wikipedia.

- Dom, N., et al. (2010). Aquatic multi-species acute toxicity of (chlorinated) anilines: experimental versus predicted data. PubMed.

- 2-Chloroaniline and its hydrochloride: Human health tier II assessment. (2017, June 30).

- The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem. MDPI. (2023, October 1).

- 3,4-Dicholoroaniline acute toxicity in male Fischer 344 rats. PubMed.

- 3,4,5-Trichloroaniline Nephrotoxicity in Vitro: Potential Role of Free Radicals and Renal Biotransformation. PMC.

- NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice. PubMed.

- Opinion on the result of the Risk Assessment of 3,4-dichloroaniline, plenary CSTEE. European Commission.

- 3,4-Dichloroaniline. Documentation. (2013, June 28).

- Ecotoxicological assessment of p-chloroaniline - Fate and effects in aquatic systems. (PDF).

- Assessment of chloroaniline toxicity by the submitochondrial particle assay. PubMed. (2001, April 15).

- Assessment of chloroaniline toxicity by the submitochondrial particle assay. Environmental Toxicology and Chemistry. (2001, April 1).

- Sensitive determination of chloroanilines in water samples by hollow fiber-based liquid-phase microextraction prior to capillary electrophoresis with amperometric detection. PubMed. (2013, April 15).

- 2,4,6-Trichloroaniline - Hazardous Agents. Haz-Map.

- 4-Chloroaniline (CICADS 48, 2003). Inchem.org.

- Aquatic multi-species acute toxicity of (chlorinated) anilines: Experimental versus predicted data. Request PDF - ResearchGate. (2025, August 10).

- An Overview of Aniline and Chloroaniline Compounds as Environmental Pollutants. Semantic Scholar. (2018, May 31).

- 2,4,5-Trichloroaniline. Santa Cruz Biotechnology.

- SIAM 20, 19-21 April 2005 DE:eu SIDS INITIAL ASSESSMENT PROFILE CAS No. 95-76-1 Chemical Name 3,4-Dichloroaniline Structural For.

- Toxicokinetics and metabolism of aniline and 4-chloroaniline in medaka (Oryzias latipes). PubMed.

- 2,4,5-Trichloroaniline | C6H4Cl3N | CID 12487. PubChem - NIH.

- TOXICOLOGY LABORATORY ANALYSIS AND HUMAN EXPOSURE TO p-CHLOROANILINE. PMC.

- Toxicity of five anilines to crustaceans, protozoa and bacteria. SciSpace.

- An Overview of Aniline and Chloroaniline Compounds as Environmental Pollutants. Crimsonpublishers.com. (2018, May 31).

- Para-Chloroaniline. Vermont Department of Health.

- 4-Chloroaniline. Antibodies.

- material safety data sheet - 4-chloro aniline 98%.

- Toxicology laboratory analysis and human exposure to p-chloroaniline. (PDF). (2025, August 10).

- Determination of p-chloroaniline in workplace air using gas chromatography (GC-MS). Publisso. (2024, September 30).

- material safety data sheet - 3-chloro aniline 98%. Oxford.

- NO SIGNIFICANT RISK LEVELS (NSRLS) FOR PROPOSITION 65 CARCINOGENS: p-CHLOROANILINE (CAS). OEHHA. (2010, February 1).

- ICSC 0130 - 3-CHLOROANILINE.

- 2,3,5,6-Tetrachloroaniline | C6H3Cl4N | CID 18998. PubChem - NIH.

- Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. epa nepis.

- An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. ResearchGate. (2025, August 9).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ec.europa.eu [ec.europa.eu]

- 6. TOXICOLOGY LABORATORY ANALYSIS AND HUMAN EXPOSURE TO p-CHLOROANILINE - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3,4-Dicholoroaniline acute toxicity in male Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3,4,5-Trichloroaniline Nephrotoxicity in Vitro: Potential Role of Free Radicals and Renal Biotransformation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-Chloroaniline (CICADS 48, 2003) [inchem.org]

- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 11. healthvermont.gov [healthvermont.gov]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 14. Publishers Panel [ppch.pl]

- 15. researchgate.net [researchgate.net]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. crimsonpublishers.com [crimsonpublishers.com]

- 18. 2,4,6-Trichloroaniline - Wikipedia [en.wikipedia.org]

- 19. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 20. ICSC 0130 - 3-CHLOROANILINE [chemicalsafety.ilo.org]

- 21. Toxicokinetics and metabolism of aniline and 4-chloroaniline in medaka (Oryzias latipes) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. oehha.ca.gov [oehha.ca.gov]

- 23. researchgate.net [researchgate.net]

- 24. datasheets.scbt.com [datasheets.scbt.com]

- 25. 2,4,6-Trichloroaniline - Hazardous Agents | Haz-Map [haz-map.com]

- 26. scispace.com [scispace.com]

- 27. Assessment of chloroaniline toxicity by the submitochondrial particle assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. academic.oup.com [academic.oup.com]

- 29. 2,4,5-Trichloroaniline | C6H4Cl3N | CID 12487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 30. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 31. series.publisso.de [series.publisso.de]

- 32. Sensitive determination of chloroanilines in water samples by hollow fiber-based liquid-phase microextraction prior to capillary electrophoresis with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 34. researchgate.net [researchgate.net]

Discovery and initial characterization of 4-Chloro-2,N-dimethylaniline

The following technical guide details the identification, synthesis, and toxicological characterization of 4-Chloro-2,N-dimethylaniline , a critical metabolic intermediate of the formamidine pesticide class.

Role: Metabolic Intermediate & Synthetic Precursor CAS Registry Number: 30273-07-5 Synonyms: N-Methyl-4-chloro-o-toluidine; N-Methyl-2-methyl-4-chloroaniline; 4-Chloro-N,2-dimethylaniline.[1]

Executive Summary & Discovery Context

4-Chloro-2,N-dimethylaniline is not a primary pharmaceutical agent but a high-significance toxicological marker and synthetic intermediate .[1] Its "discovery" is inextricably linked to the development and subsequent regulatory scrutiny of Chlordimeform (CDM) , an acaricide widely used in the 1970s before its withdrawal due to carcinogenic risks.